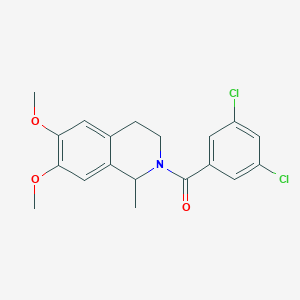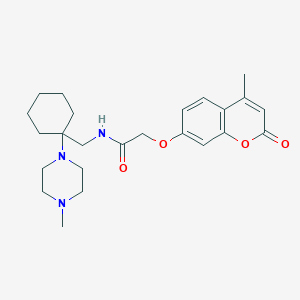
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It is also believed to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, this compound has been found to have several other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and can also modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone in lab experiments is its potential as a cytotoxic agent. This makes it a useful tool for studying cancer cell growth and proliferation. However, one of the limitations is that the compound is not very water-soluble, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone. One area of research is to further explore its potential as an anti-cancer agent and to investigate its mechanism of action in more detail. Another area of research is to explore its potential as an anti-inflammatory agent and to investigate its effects on the immune system. Additionally, researchers may explore ways to improve the compound's solubility to make it easier to work with in lab experiments.
Synthesis Methods
There are several methods for synthesizing (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone. One of the most common methods involves the reaction of 3,5-dichlorobenzaldehyde with 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to yield the final compound.
Scientific Research Applications
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has been studied for its potential use in several scientific research applications. One of the most promising areas of research involves its use as a potential anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis.
properties
Molecular Formula |
C19H19Cl2NO3 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C19H19Cl2NO3/c1-11-16-10-18(25-3)17(24-2)8-12(16)4-5-22(11)19(23)13-6-14(20)9-15(21)7-13/h6-11H,4-5H2,1-3H3 |
InChI Key |
BMBTZBNBINSPFU-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=CC(=C3)Cl)Cl)OC)OC |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=CC(=C3)Cl)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate](/img/structure/B264914.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)
![8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B264987.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B265001.png)